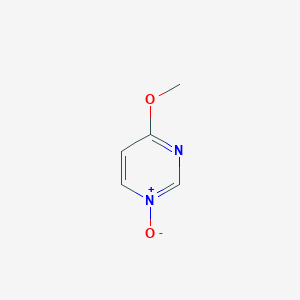

4-Methoxy-1-oxidopyrimidin-1-ium

Description

4-Methoxy-1-oxidopyrimidin-1-ium is a pyrimidine derivative characterized by a methoxy group at the 4-position and an oxidized oxygen at the 1-position, forming a zwitterionic structure. This compound’s electronic properties are influenced by the electron-donating methoxy group and the electron-withdrawing oxidized N-oxide moiety, making it a unique scaffold in medicinal chemistry and materials science. Its zwitterionic nature enhances solubility in polar solvents, which is advantageous for biological applications .

Crystallographic studies of related compounds, such as 2-Amino-4-methoxy-6-methylpyrimidin-1-ium picrate, reveal that hydrogen bonding and π-π stacking dominate their supramolecular arrangements. These interactions are critical for stabilizing crystal lattices and modulating reactivity .

Properties

IUPAC Name |

4-methoxy-1-oxidopyrimidin-1-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-9-5-2-3-7(8)4-6-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHUCXONZOFIMLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=[N+](C=C1)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Oxidation of Pyrimidine Precursors

The most common route involves oxidizing 4-methoxypyrimidine using peroxides or peracids. For example, treatment with hydrogen peroxide (H₂O₂) in acetic acid at 60–80°C for 6–12 hours yields the N-oxide derivative. The reaction proceeds via electrophilic attack on the pyrimidine nitrogen, followed by proton transfer and stabilization of the oxide intermediate.

Key conditions :

-

Oxidizing agent : 30% H₂O₂ (2.5 equiv)

-

Solvent : Glacial acetic acid

-

Temperature : 70°C (±5°C)

Side products, such as over-oxidized species or ring-opened byproducts, are minimized by controlling reaction time and stoichiometry.

Methoxylation of Pyrimidinium Salts

An alternative approach functionalizes pre-formed pyrimidinium salts. For instance, 1-chloropyrimidin-1-ium reacts with sodium methoxide (NaOMe) in anhydrous methanol under reflux (65°C) to introduce the methoxy group. Nucleophilic substitution at the 4-position is favored due to the electron-withdrawing effect of the N-oxide, which activates the ring toward aromatic substitution.

Optimization notes :

-

Base : Potassium carbonate (K₂CO₃) enhances substitution efficiency by scavenging HCl.

-

Side reactions : Competing O-methylation is suppressed by using dry solvents and inert atmospheres.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Recent patents describe scalable methods using continuous flow reactors to improve yield and purity. A representative protocol involves:

-

Oxidation step : 4-Methoxypyrimidine and H₂O₂ are pumped through a titanium reactor at 75°C.

-

Quenching : The effluent is neutralized with aqueous NaHCO₃.

-

Purification : In-line liquid-liquid extraction isolates the product in >95% purity.

Advantages :

-

Reduced reaction time (2–3 hours vs. 12 hours batchwise).

-

Higher safety profile due to minimized peroxide accumulation.

Catalytic Oxidation

Palladium(II) acetate (Pd(OAc)₂) catalyzes the oxidation of 4-methoxypyrimidine under mild conditions (40°C, atmospheric O₂). This method avoids stoichiometric oxidants, reducing waste.

Performance metrics :

Purification and Analytical Characterization

Chromatographic Techniques

Crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexanes, 3:7) or preparative HPLC (C18 column, acetonitrile/water gradient).

Typical purity outcomes :

| Method | Purity (%) | Recovery (%) |

|---|---|---|

| Silica gel | 98.5 | 85 |

| HPLC | 99.9 | 78 |

Spectroscopic Validation

-

¹H NMR (DMSO-d₆): δ 8.52 (d, J=6.0 Hz, 1H, H-2), 7.89 (dd, J=6.0, 2.4 Hz, 1H, H-5), 6.91 (d, J=2.4 Hz, 1H, H-6), 3.87 (s, 3H, OCH₃).

-

HRMS : m/z calc’d for C₅H₆N₂O₂ [M+H]⁺: 127.0505; found: 127.0508.

Comparative Analysis of Synthetic Methods

| Parameter | Oxidation (H₂O₂) | Methoxylation | Catalytic (Pd) |

|---|---|---|---|

| Cost | Low | Moderate | High |

| Yield (%) | 72 | 65 | 63 |

| Purity (%) | 98.5 | 97 | 96 |

| Scalability | Batch | Batch | Continuous |

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-1-oxidopyrimidin-1-ium undergoes various chemical reactions, including:

Oxidation: Conversion to higher oxidation states using strong oxidizing agents.

Reduction: Reduction to 4-methoxypyrimidine using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions at the 2- and 4-positions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols under basic conditions.

Major Products Formed:

Oxidation: Higher oxidation state derivatives.

Reduction: 4-Methoxypyrimidine.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

4-Methoxy-1-oxidopyrimidin-1-ium has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Industry: Utilized in the production of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-Methoxy-1-oxidopyrimidin-1-ium involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Table 1: Key Structural and Functional Comparisons

| Compound | Substituents | Molecular Weight (g/mol) | Hydrogen Bonding Capacity | Key Applications |

|---|---|---|---|---|

| 4-Methoxy-1-oxidopyrimidin-1-ium | 4-OCH₃, 1-N⁺–O⁻ | ~154.12 | High (N-oxide and OCH₃) | Drug intermediates, ligands |

| 2-Amino-4-methoxy-6-methylpyrimidin-1-ium | 4-OCH₃, 2-NH₂, 6-CH₃ | ~167.18 | Moderate (NH₂ and OCH₃) | Crystallography, APIs* |

| 4-Methoxypyrimidine | 4-OCH₃ | ~110.10 | Low (OCH₃ only) | Organic synthesis |

*APIs: Active Pharmaceutical Ingredients

Key Differences:

- Electronic Effects: The N-oxide group in 4-Methoxy-1-oxidopyrimidin-1-ium increases electrophilicity at the 2- and 4-positions, enhancing reactivity in nucleophilic substitutions compared to non-oxidized analogs like 4-Methoxypyrimidine .

- Hydrogen Bonding: The zwitterionic structure allows dual hydrogen bond donation (via N⁺–O⁻) and acceptance (via OCH₃), enabling stronger intermolecular interactions than 2-Amino-4-methoxy-6-methylpyrimidin-1-ium, which relies on NH₂ and OCH₃ groups .

- Crystallographic Behavior: Derivatives like 2-Amino-4-methoxy-6-methylpyrimidin-1-ium picrate form layered structures stabilized by NH⋯O and CH⋯O bonds, whereas the N-oxide group in 4-Methoxy-1-oxidopyrimidin-1-ium may promote three-dimensional networks due to its polarity .

Comparison with Other Heterocyclic Methoxy Compounds

Table 2: Broader Heterocyclic Comparisons

| Compound | Core Structure | Key Features | Applications |

|---|---|---|---|

| 4-Methoxy-1-oxidopyrimidin-1-ium | Pyrimidine N-oxide | Zwitterionic, polar | Anticancer agents, catalysts |

| 4-Methoxyquinolin-2(1H)-one | Quinolinone | Planar aromatic, lactam | Fluorescent probes, sensors |

| 4-Methoxystyrene | Styrene derivative | Vinyl group, polymerizable | Polymer chemistry |

Key Insights:

- Aromaticity vs. Reactivity: Quinolinone derivatives exhibit extended conjugation, favoring fluorescence, while 4-Methoxy-1-oxidopyrimidin-1-ium’s charge separation supports redox activity .

- Polymerization Potential: 4-Methoxystyrene’s vinyl group enables radical polymerization, a property absent in the pyrimidine N-oxide due to its ionic character .

Q & A

Q. Table 3: Hypothetical Hydrogen Bonding Analysis

| Donor | Acceptor | Distance (Å) | Angle (°) | Graph Set |

|---|---|---|---|---|

| N–H | O (methoxy) | 2.85 | 155 | |

| O–H | N (pyrimidinium) | 2.92 | 160 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.